molecular formula C9H6N2O4 B1465064 1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid CAS No. 1190316-14-3

1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid

Cat. No. B1465064
M. Wt: 206.15 g/mol
InChI Key: DEZDWGNIKQPEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid (1H-PPD) is an organic compound belonging to the class of pyridine derivatives. It is a white crystalline solid that is highly soluble in water and other organic solvents. 1H-PPD is widely used in the synthesis of pharmaceuticals and other organic compounds. It has also been studied for its potential applications in the fields of medicine and biochemistry.

Scientific Research Applications

  • Chemical Synthesis and Structure Analysis

    Lichitsky et al. (2010) synthesized 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through a three-component condensation process involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid, highlighting the compound's structural versatility and potential for derivative formation (Lichitsky et al., 2010). Bahgat et al. (2009) conducted detailed investigations on the structure and vibrational spectra of similar compounds, providing insights into their chemical behavior and potential applications in material science or molecular chemistry (Bahgat, Al-Den Jasem, & El‐Emary, 2009).

  • Heterocyclic Compounds Analysis

    Donaire-Arias et al. (2022) reviewed the diversity of substituents in pyrazolo[3,4-b]pyridines, their synthetic methods, and their biomedical applications, indicating a broad interest in these compounds across various scientific domains (Donaire-Arias et al., 2022).

  • Molecular Frameworks and Structural Properties

    Ghosh and Bharadwaj (2005) characterized a metal-organic framework involving pyridine-2,6-dicarboxylic acid and detailed the formation of acyclic water clusters within its structure, showcasing the compound's relevance in materials science and nanotechnology (Ghosh & Bharadwaj, 2005).

Biomedical Research Applications

The compound and its derivatives have also been explored for their potential biomedical applications:

  • Biomedical Synthesis and Applications

    The synthesis of 1H-pyrazolo[3,4-b]pyridine, a structurally similar compound, has been described by Bin and Zhenglin (2011), highlighting methods that are efficient, low-cost, and environmentally friendly, suggesting the potential for large-scale production for biomedical applications (Bin & Zhenglin, 2011).

  • Pharmacological Properties

    Wójcicka and Redzicka (2021) reviewed the broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, including their use in treating diseases of the nervous and immune systems, as well as their antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)4-1-6-7(11-2-4)5(3-10-6)9(14)15/h1-3,10H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZDWGNIKQPEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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